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Compound of Interest

Compound Name: Cl-936

cat. No.: B1248023

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the
limitations of ADAM9 as a target for Antibody-Drug Conjugates (ADCS).

Frequently Asked Questions (FAQSs)

Q1: Why is ADAM9 considered a promising target for ADC therapy?

Al: ADAM9 (A Disintegrin and Metalloproteinase 9) is an attractive target for ADC therapy due
to its significant overexpression in a variety of solid tumors compared to normal tissues,
including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancers.[1][2]
This differential expression suggests a therapeutic window for selectively delivering cytotoxic
payloads to cancer cells. Furthermore, preclinical studies have shown that anti-ADAM9
antibodies are efficiently internalized by tumor cells, a critical step for the intracellular release of
the ADC's cytotoxic payload.[1][2] ADAM9 is implicated in tumor progression, metastasis, and
pathological neovascularization, making it a functionally relevant target.[3]

Q2: What were the outcomes of the clinical trial for the first ADAM9-targeted ADC, IMGC9367

A2: The Phase 1/2 clinical trial (NCT04622774) for IMGC936, an ADAM9-targeted ADC, was
terminated because the trial results did not meet the expected safety and efficacy targets.[4]
While specific details of the adverse events have not been fully published, the discontinuation
suggests that the therapeutic window was not optimal.[4]

Q3: Are there next-generation ADAM9-targeted ADCs in development?
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A3: Yes, a second-generation ADAM9-targeted ADC, MGC-028, is currently in preclinical
development. This ADC utilizes a different linker and payload system compared to IMGC936,
which may help to overcome the limitations observed in the first-in-human study.[3]

Q4: What are the main biological functions of ADAM9 that could impact ADC efficacy?
A4: ADAM9 has two primary functions that can influence ADC efficacy:

o Proteolytic Activity (Shedding): ADAM9 can cleave and release the extracellular domains of
various cell surface proteins, a process known as ectodomain shedding.[5][6] This can
potentially include the shedding of the ADAM9 ectodomain itself, which could lead to the
ADC binding to the shed antigen in the tumor microenvironment instead of the cell surface,
thereby reducing internalization and efficacy.

o Non-Proteolytic Activity: ADAM9 interacts with integrins, particularly 1 integrins, to mediate
cell-cell and cell-matrix interactions, which plays a role in cell migration and invasion.[3][5]
This function is independent of its catalytic activity.

Q5: Do different isoforms of ADAM9 exist, and how might they affect ADC targeting?

A5: Yes, two alternatively spliced isoforms of ADAM9 have been identified: a transmembrane
form (ADAM9-L) and a secreted form (ADAM9-S).[7][8] These isoforms can have opposing
effects on cell migration.[7][9] The presence of a secreted isoform (ADAM9-S) could act as a
"sink" for the ADC, binding to it in the extracellular space and preventing it from reaching the
tumor cells. The relative expression of these isoforms in different tumor types is an important
consideration for ADC development.[7]

Troubleshooting Guides
Problem 1: Low in vivo efficacy of an ADAM9-targeted
ADC despite high in vitro cytotoxicity.
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Potential Cause Troubleshooting Steps

1. Quantify shed ADAM9: Measure the
concentration of soluble ADAM9 in the tumor
microenvironment and patient plasma using
ELISA. 2. Correlate with ADC efficacy: Analyze

High levels of shed ADAM9 in the tumor the correlation between shed ADAM9 levels and

microenvironment ADC efficacy in preclinical models. 3. Consider
alternative targeting strategies: Explore ADCs
targeting epitopes less prone to shedding or
bispecific antibodies that can bind to both shed
and membrane-bound ADAMO9.

1. Determine the ADAM9-L to ADAMO9-S ratio:
Use isoform-specific antibodies in western
) blotting or mass spectrometry to quantify the

Predominance of the secreted ADAM9-S ) ) )

] relative abundance of each isoform in tumor

isoform _ o
samples. 2. Evaluate isoform-specific binding:
Assess the binding affinity of the ADC to both

ADAMO-L and ADAM9-S.

1. Perform an internalization assay: Use flow
cytometry or confocal microscopy with a pH-
sensitive dye-labeled ADC to quantify the rate
and extent of internalization in target cells (see
Experimental Protocol 1). 2. Investigate the role
of ADAM9's cytoplasmic domain: The

Poor ADC internalization

cytoplasmic tail of ADAM9 interacts with
proteins that regulate its trafficking. Investigate if
mutations or alterations in this domain in your

model system affect internalization.[5]

Development of resistance 1. Analyze ADAM9 expression post-treatment:
Evaluate ADAM9 expression levels in tumors
that have developed resistance to the ADC. 2.
Investigate downstream signaling pathways:
ADAMO is known to be involved in resistance to

chemotherapy.[10][11] Analyze key signaling
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pathways (e.g., ATM-CHKZ2) for alterations in

resistant tumors.[11]

Problem 2: Unexpected off-target toxicity in preclinical

maodels.
Potential Cause Troubleshooting Steps

1. Comprehensive ADAM9 expression profiling:
Perform immunohistochemistry (IHC) on a wide
o range of normal tissues to identify potential sites
On-target, off-tumor toxicity due to ADAM9 o )
o ) of off-target binding (see Data Presentation). 2.
expression in normal tissues ) ) )
Dose-escalation studies: Carefully design dose-
escalation studies in relevant animal models to

determine the maximum tolerated dose (MTD).

1. Assess linker stability: Evaluate the stability of

the linker in plasma from different species. 2.
Premature release of the cytotoxic payload Optimize linker chemistry: Consider using more

stable linkers to minimize premature payload

release.

1. Perform a bystander killing assay: Co-culture
target cells with non-target cells to assess the
extent of killing of neighboring healthy cells (see
"Bystander effect” affecting healthy cells Experimental Protocol 2). 2. Select payloads
with limited cell permeability: If the bystander
effect is a concern, consider using payloads that

are less likely to diffuse out of the target cell.

Data Presentation

Table 1. Summary of ADAM9 Expression in Selected Human Cancers and Normal Tissues
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ADAM9
. ADAM9
. Expression L.
Tissue Cancer Type . Expression in Reference(s)
Level in .
Normal Tissue
Cancer

Non-Small Cell )
Lung High Low [9]
Lung Cancer

Invasive Ductal

Breast ) High Low 9]
Carcinoma
Pancreatic

Pancreas Ductal High Low [91[12]

Adenocarcinoma

Prostate )

Prostate ) High Low [13][14]
Adenocarcinoma

) Renal Cell )

Kidney ) High Low [15]
Carcinoma
Gastric )

Stomach High Low [16]

Adenocarcinoma

Table 2: Investigational ADAM9-Targeted ADCs
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Develop

ADC . . Key Referenc
Antibody  Linker Payload ment L
Name Findings e(s)
Stage
Did not
_ _ meet
Humanized Maytansino  Phase 1/2
) Cleavable ) ) safety and
IMGC936 anti- ] id (DM21- (Terminate i [1][4]
peptide efficacy
ADAM9 C) d)
benchmark
S.
In
. developme
Humanized
] Not Not o ntas a
MGC-028 anti- ) ) Preclinical [3]
disclosed disclosed second-
ADAM9 _
generation
ADC.
Indolinobe
AEX6003( ] _ _ Potent
Anti- Cleavable nzodiazepi o o
S442C)- ) Preclinical preclinical [17]
ADAM9 peptide ne o
DGN549 activity.
(DGN549)

Experimental Protocols
Experimental Protocol 1: ADC Internalization Assay

using Flow Cytometry

Objective: To quantify the rate and extent of internalization of an ADAM9-targeted ADC into

cancer cells.

Materials:

o ADAMO9-positive cancer cell line (e.g., NCI-H292)

o ADAMO9-targeted ADC labeled with a pH-sensitive dye (e.g., pHrodo)

* |sotype control ADC labeled with the same dye
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e Cell culture medium and supplements
e FACS buffer (PBS with 2% FBS)

e Flow cytometer

Procedure:

e Cell Preparation: Seed ADAM9-positive cells in a 96-well plate and allow them to adhere
overnight.

e ADC Labeling: Label the ADAM9-targeted ADC and the isotype control ADC with a pH-
sensitive dye according to the manufacturer's instructions. This dye is non-fluorescent at
neutral pH but becomes fluorescent in the acidic environment of endosomes and lysosomes.
[18]

e |ncubation: Add the labeled ADCs to the cells at various concentrations and incubate at 37°C
for different time points (e.g., 0, 1, 4, 24 hours). A 4°C control should be included to measure
surface binding without internalization.

o Cell Harvesting: Wash the cells with cold PBS to remove unbound ADC. Detach the cells
using a non-enzymatic cell dissociation solution.

o Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow
cytometer. The increase in fluorescence intensity over time at 37°C compared to the 4°C
control indicates internalization.[19][20]

Experimental Protocol 2: Bystander Killing Assay

Objective: To assess the ability of an ADAM9-targeted ADC to kill neighboring antigen-negative
cells.

Materials:
o ADAMO9-positive cancer cell line ("target cells™)

o« ADAM9-negative cell line ("bystander cells") labeled with a fluorescent protein (e.g., GFP)
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 ADAMO9-targeted ADC

e Cell culture medium and supplements

o Areal-time cell analyzer or fluorescence microscope
Procedure:

o Co-culture Setup: Seed a mixture of target and bystander cells at a defined ratio (e.g., 1:1,
1:5) in a 96-well plate.[21]

o ADC Treatment: Add the ADAM9-targeted ADC at various concentrations to the co-culture.

» Monitoring Cell Viability: Monitor the viability of both cell populations over time (e.g., 72-96
hours) using a real-time cell analyzer that can distinguish between the two cell types based
on the fluorescent label of the bystander cells.[22]

o Data Analysis: Quantify the reduction in the number of bystander cells in the presence of
target cells and the ADC. This will determine the extent of the bystander effect.[21][23]

Visualizations
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Caption: ADAM9 signaling pathways and ADC mechanism of action.
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Caption: Troubleshooting workflow for low in vivo efficacy of ADAM9 ADCs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [ADAM9-Targeted ADC Technical Support Center].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1248023#limitations-of-adam9-as-a-target-for-adcs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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